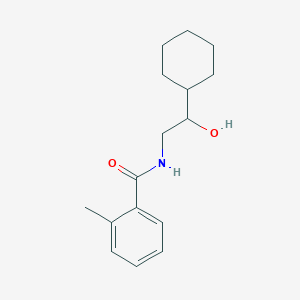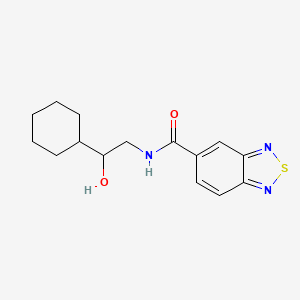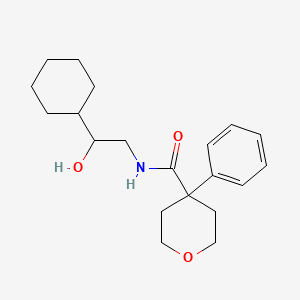![molecular formula C17H24N2O3S B6495257 N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1351607-54-9](/img/structure/B6495257.png)
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide (CHHEMSE) is a small molecule with a unique structure and a wide range of potential applications in the fields of scientific research, medicine, and biochemistry. CHHEMSE has been studied extensively in the past decade, and its potential uses have been explored in various fields.
Mecanismo De Acción
The mechanism of action of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is not fully understood, but it is thought to interact with enzymes and proteins in a variety of ways. It is believed to interact with enzymes by binding to the active site of the enzyme, thus inhibiting its activity. It is also believed to interact with proteins by binding to specific sites on the protein, thus altering its structure and function.
Biochemical and Physiological Effects
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have anti-inflammatory effects in animal models. In addition, it has been shown to have antiviral activity in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and manipulate. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. In particular, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are still being investigated.
Direcciones Futuras
The potential applications of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide are vast, and there are many possible future directions of research. One possible direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in medicine, such as its use as an anti-inflammatory agent or an antiviral. Finally, further research could be done to explore its potential use in scientific research, such as its use as a fluorescent probe for the detection of metal ions or for the study of protein-ligand interactions.
Métodos De Síntesis
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide can be synthesized in a two-step procedure, starting with the condensation of 2-cyclohexyl-2-hydroxyethyl amine and 2-methylsulfanylphenyl formaldehyde. The condensation reaction produces a Schiff base, which is then reduced to N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide using sodium borohydride as a reducing agent. This method is simple, cost-effective, and yields a high purity product.
Aplicaciones Científicas De Investigación
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been investigated for its potential applications in scientific research, medicine, and biochemistry. In scientific research, N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been used as a fluorescent probe for the detection of metal ions, as well as for the study of protein-ligand interactions. In medicine, it has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biochemistry, N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23-15-10-6-5-9-13(15)19-17(22)16(21)18-11-14(20)12-7-3-2-4-8-12/h5-6,9-10,12,14,20H,2-4,7-8,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBIDUBUDQYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)
![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)

![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)

![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)


![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)